Strategic Importance of Trifluoromethylated Propargylic Alcohols
Strategic Importance of Trifluoromethylated Propargylic Alcohols
An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol
This guide provides a comprehensive overview of the synthetic routes to 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol, a valuable building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group and a propargylic alcohol moiety imparts unique chemical and biological properties, making its efficient synthesis a topic of significant interest for researchers in drug development and organic synthesis.[1][2] This document will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, grounded in established scientific literature.
The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethylated tertiary chiral alcohol motif, in particular, is an increasingly attractive feature in the design of new therapeutic agents.[1] Propargylic alcohols are versatile synthetic intermediates that can undergo a wide array of chemical transformations, further highlighting the synthetic utility of the target molecule.
Retrosynthetic Analysis and Key Synthetic Strategies
The most direct and common approach for the synthesis of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol involves the nucleophilic addition of an acetylene equivalent to the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone.
Caption: Retrosynthetic analysis of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol.
The primary methods for achieving this transformation are:
-
Addition of Metal Acetylides: This classic approach involves the use of pre-formed lithium or magnesium acetylides, which act as potent nucleophiles.
-
In Situ Generation of Acetylides: Using a strong base to deprotonate a terminal alkyne in the presence of the ketone.
-
Catalytic Additions: Copper-catalyzed additions of terminal alkynes to trifluoromethyl ketones have emerged as efficient and practical methods.[3]
Detailed Synthetic Protocols
Synthesis via Lithium Acetylide Addition
This method is a robust and widely used procedure for the synthesis of propargylic alcohols. The key is the generation of lithium acetylide, which then attacks the carbonyl of 2,2,2-trifluoroacetophenone.
Reaction Mechanism:
Caption: Reaction mechanism for the synthesis via lithium acetylide.
Experimental Protocol:
-
Preparation of Lithium Acetylide: A solution of acetylene in an appropriate solvent (e.g., THF) is cooled to a low temperature (typically -78 °C). To this, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete formation of lithium acetylide.
-
Addition of Ketone: A solution of 2,2,2-trifluoroacetophenone in THF is then added slowly to the lithium acetylide solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting ketone.
-
Quenching and Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Solvent | Tetrahydrofuran (THF) |
| Base | n-Butyllithium (n-BuLi) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
| Purification | Silica gel chromatography |
Copper-Catalyzed Direct Alkynylation
Recent advancements have demonstrated that a simple and efficient superbase system can be employed for the direct alkynylation of trifluoromethyl ketones without the need for additional ligands.[3] This approach offers a more practical and potentially scalable alternative.
Experimental Workflow:
Caption: Workflow for copper-catalyzed direct alkynylation.
Experimental Protocol:
-
Reaction Setup: To a flask containing a magnetic stir bar, add 2,2,2-trifluoroacetophenone, the terminal alkyne (e.g., phenylacetylene can be used, though for the target molecule, acetylene gas or a protected form would be necessary), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., DMSO).
-
Addition of Base: A strong base, such as potassium tert-butoxide, is added portion-wise to the reaction mixture.
-
Reaction and Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Asymmetric Synthesis
The synthesis of enantiomerically pure 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol is of great interest due to the importance of chiral molecules in pharmacology.[4] Asymmetric transfer hydrogenation of the corresponding alkynyl ketone is a powerful method for accessing chiral propargylic alcohols.[5]
Strategic Approach:
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Synthesis of the Prochiral Ketone: 1,1,1-Trifluoro-2-phenyl-3-butyn-2-one would be the precursor.
-
Asymmetric Reduction: This prochiral ketone can be reduced using a chiral catalyst, such as a Noyori-type ruthenium catalyst, to stereoselectively form one enantiomer of the desired alcohol.[5]
Characterization
The final product, 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol, is a solid at room temperature. Its identity and purity are confirmed by standard analytical techniques.
Table 2: Physicochemical and Spectroscopic Data
| Property | Data |
| CAS Number | 99727-20-5[6] |
| Molecular Formula | C₁₀H₇F₃O[6] |
| Molecular Weight | 200.16 g/mol [6] |
| Physical Form | Solid |
| ¹H NMR | Expected signals for the acetylenic proton, aromatic protons, and the hydroxyl proton. |
| ¹³C NMR | Expected signals for the aromatic carbons, the quaternary carbon bearing the hydroxyl and CF₃ groups, the acetylenic carbons, and the CF₃ carbon (with C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch, the C≡C stretch (alkyne), and C-F bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Safety Considerations
-
2,2,2-Trifluoroacetophenone: Handle in a well-ventilated fume hood. It is a ketone and may be irritating.[7]
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.
-
Acetylene: Flammable gas. Handle with appropriate safety precautions.
-
Solvents: Diethyl ether and THF are flammable.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.
References
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]
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The Journal of Organic Chemistry. Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. [Link]
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Organic Chemistry Portal. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. [Link]
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PubChem. 2,2,2-Trifluoroacetophenone. [Link]
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ResearchGate. ChemInform Abstract: 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. [Link]
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NIST WebBook. 2-Phenyl-3-butyn-2-ol. [Link]
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MDPI. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. [Link]
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PubMed. 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. [Link]
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